1-Methyl-3-phenylpropylamine
Overview
Description
1-Methyl-3-phenylpropylamine is a clear colorless liquid . It is also known as ®-4-Phenyl-2-butane and is used for the study of preparation and biological activity of dipeptide nitriles as reversible and potent cathepsin S inhibitors .
Synthesis Analysis
The synthesis of 1-Methyl-3-phenylpropylamine involves a two-step reaction route. The first step involves subjecting cellulose nanocrystals (CNCs) to a 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)-mediated oxidation . The second step is an amidation reaction carried out in an aqueous medium under mild conditions and in the presence of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)/N-hydroxysuccinimide (NHS) as a catalyst .Molecular Structure Analysis
The molecular formula of 1-Methyl-3-phenylpropylamine is C10H15N . The linear formula is C6H5CH2CH2CH(NH2)CH3 .Chemical Reactions Analysis
The grafting of 1-Methyl-3-phenylpropylamine on cellulose nanocrystals (CNCs) via a two-step reaction route was investigated and compared with physico-chemical surface adsorption . The first step involved subjecting CNCs to a 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)-mediated oxidation .Physical And Chemical Properties Analysis
1-Methyl-3-phenylpropylamine is a colorless to pale yellowish liquid . It has a refractive index of 1.514 (lit.) and a density of 0.922 g/mL at 25 °C (lit.) .Scientific Research Applications
Nanomaterials Modification
1-Methyl-3-phenylpropylamine has been used in the modification of cellulose nanocrystals (CNCs). This involves a two-step reaction route where CNCs are first subjected to TEMPO-mediated oxidation followed by amidation with the amine. This process enhances the physico-chemical properties of CNCs, making them suitable for various applications in nanotechnology and materials science .
Organic Synthesis
This compound serves as a building block in organic synthesis, contributing to the formation of complex molecules. It is used in various synthetic pathways due to its reactive amine group, which can undergo numerous chemical transformations .
Medicinal Chemistry
In medicinal chemistry, 1-Methyl-3-phenylpropylamine is utilized as a precursor or intermediate in the synthesis of pharmaceuticals. Its structure is pivotal in the development of drugs with potential therapeutic effects.
Enzymatic Resolution
The compound is involved in preparative-scale solvent-free kinetic resolution processes. This is significant in producing enantiomerically pure substances, which are crucial in the pharmaceutical industry for their enhanced efficacy and reduced side effects .
Chemical Research
It is used extensively in chemical research for studying reaction mechanisms and developing new synthetic methods. Its versatility makes it a valuable tool for chemists exploring novel reactions .
Biocatalysis
Recent advances in biocatalysis have seen 4-phenylbutan-2-amine used as a substrate for ω-transaminase enzymes. These enzymes are employed in the deracemization of important amines, which are precursors to various pharmacologically active compounds .
Safety and Hazards
Future Directions
The grafting of 1-Methyl-3-phenylpropylamine on cellulose nanocrystals (CNCs) can find applications in barrier materials in which the sorption of aromatic molecules can be very useful . This low amount is sufficient to enhance the modified CNC dispersion and their colloidal stabilization in organic solvents, allowing the preparation of nanocomposites .
properties
IUPAC Name |
4-phenylbutan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECUIGDEWBNQJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
73839-93-7 (hydrochloride) | |
Record name | 3-Amino-1-phenylbutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022374896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60871334 | |
Record name | 4-Phenylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22374-89-6, 22148-77-2 | |
Record name | 1-Methyl-3-phenylpropylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22374-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Amino-1-phenylbutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022374896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-3-phenylpropylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Phenylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-3-phenylpropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (±)-1-methyl-3-phenylpropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-PHENYLBUTAN-2-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/326655W66Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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